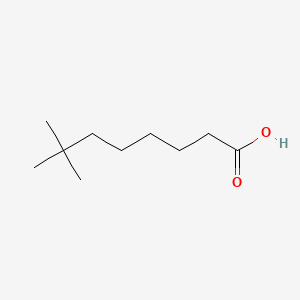
2-(3-chloro-4-fluorophenyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-fluorophenyl)propan-2-amine, also known as 2-CFPA, is an organic compound with a variety of uses in scientific research. It has been used in the synthesis of various compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
科学的研究の応用
2-(3-chloro-4-fluorophenyl)propan-2-amine has been used in the synthesis of various compounds, such as 4-aminopyridine (Bai et al., 2014) and 2-amino-3-chloro-4-fluorobenzaldehyde (Zhou et al., 2011). It has also been used as a catalyst in the synthesis of polyesters (Zhang et al., 2017).
作用機序
The mechanism of action of 2-(3-chloro-4-fluorophenyl)propan-2-amine is not yet fully understood. However, it has been suggested that it may act as a proton acceptor, which could explain its ability to catalyze the synthesis of polyesters (Zhang et al., 2017).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-chloro-4-fluorophenyl)propan-2-amine are not yet fully understood. However, it has been suggested that it may have anti-inflammatory and antioxidant properties (Jiang et al., 2018).
実験室実験の利点と制限
2-(3-chloro-4-fluorophenyl)propan-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable at room temperature. Additionally, it is relatively non-toxic and has low volatility. However, it is not water-soluble and can be difficult to handle in aqueous solutions.
将来の方向性
There are several potential future directions for research on 2-(3-chloro-4-fluorophenyl)propan-2-amine. These include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug synthesis and development. Additionally, further research into its use as a catalyst in the synthesis of polyesters could be beneficial. Finally, research into its solubility and handling in aqueous solutions could be beneficial.
合成法
2-(3-chloro-4-fluorophenyl)propan-2-amine can be synthesized from 3-chloro-4-fluorobenzaldehyde and 2-aminopropane in two steps, as described by Zhou et al. (2011). First, 3-chloro-4-fluorobenzaldehyde is reacted with 2-aminopropane in the presence of a base, such as potassium carbonate, to form the intermediate 2-(3-chloro-4-fluorophenyl)propan-2-ol. This intermediate is then reacted with acetic anhydride and a base, such as potassium carbonate, to form the final product, 2-(3-chloro-4-fluorophenyl)propan-2-amine.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chloro-4-fluorophenyl)propan-2-amine involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-chloro-4-fluorophenylacetic acid", "2-amino-2-methyl-1-propanol", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper(I) chloride", "sodium acetate", "acetic acid" ], "Reaction": [ "1. Conversion of 3-chloro-4-fluorophenylacetic acid to 3-chloro-4-fluorophenylacetyl chloride using thionyl chloride", "2. Reaction of 3-chloro-4-fluorophenylacetyl chloride with 2-amino-2-methyl-1-propanol to form 2-(3-chloro-4-fluorophenyl)propan-2-ol", "3. Conversion of 2-(3-chloro-4-fluorophenyl)propan-2-ol to 2-(3-chloro-4-fluorophenyl)propan-2-amine using sodium nitrite, copper(I) chloride, and hydrochloric acid", "4. Neutralization of the reaction mixture with sodium hydroxide", "5. Purification of the product using sodium acetate and acetic acid" ] } | |
CAS番号 |
130416-43-2 |
製品名 |
2-(3-chloro-4-fluorophenyl)propan-2-amine |
分子式 |
C9H11ClFN |
分子量 |
187.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



